2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-methanol

pharmaceutical intermediate physicochemical screening solubility prediction

2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-methanol is a 1,3-dioxolane derivative (CAS 100257-80-5) with the formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol. The structure bears a para-methoxyphenyl group at the 2-position and a hydroxymethyl group at the 4-position of the dioxolane ring.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 100257-80-5
Cat. No. B14036252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-methanol
CAS100257-80-5
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)CO)C2=CC=C(C=C2)OC
InChIInChI=1S/C12H16O4/c1-12(15-8-11(7-13)16-12)9-3-5-10(14-2)6-4-9/h3-6,11,13H,7-8H2,1-2H3
InChIKeyFDYCIYORWVHQEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-methanol (CAS 100257-80-5): Core Identity and Physicochemical Starting Points


2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-methanol is a 1,3-dioxolane derivative (CAS 100257-80-5) with the formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol. The structure bears a para-methoxyphenyl group at the 2-position and a hydroxymethyl group at the 4-position of the dioxolane ring. Computed properties include an XLogP3-AA value of 0.9, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. The compound is referenced in the context of pharmaceutical intermediate synthesis, where dioxolane-4-methanol scaffolds serve as building blocks for β-agonist/antagonist programs and other medicinal chemistry efforts [2].

Substitution Risk in 1,3-Dioxolane-4-methanol Procurement: Why 2-(p-Methoxyphenyl)-2-methyl Analogs Cannot Be Freely Interchanged


Within the 1,3-dioxolane-4-methanol family, minor structural variations produce distinct computed physicochemical profiles that influence purification, formulation, and downstream reactivity. The target compound’s logP of 0.9, hydrogen-bonding network (1 donor, 4 acceptors), and rotatable bond count (3) differ from simpler analogs such as 2-methyl-2-phenyl-1,3-dioxolane-4-methanol (CAS 4361-60-8) or 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane (CAS 6414-32-0), which lack the hydroxymethyl group or reposition the substituents. These differences affect solubility, azeotropic behavior during ketalization, and crystallinity of intermediates formed in multi-step syntheses. The process patents for 1,3-dioxolane-4-methanols specifically highlight that acetalization regiochemistry (1,2- vs. 1,3-) and subsequent separations are highly sensitive to the substitution pattern [1]. Substitution with a generic in-class compound without matching these properties risks altered reaction kinetics, side-product profiles, and purification burdens.

Quantitative Differentiation Evidence for 2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-methanol Procurement


Computed logP and Hydrogen-Bonding Profile Relative to Unfunctionalized Dioxolane Analogs

The target compound displays a computed logP (XLogP3-AA) of 0.9, denoting moderate hydrophilicity [1]. Its hydrogen-bond donor count is 1 and acceptor count is 4 [1]. By comparison, the hydroxymethyl-lacking analog 2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane (CAS 36881-00-2) has a computed logP of 1.5, zero hydrogen-bond donors, and 3 acceptors [2]. These differences are important for solvent selection in liquid-liquid extraction, column chromatographic mobility, and aqueous solubility of derived salts.

pharmaceutical intermediate physicochemical screening solubility prediction

Rotatable Bond Count and Conformational Flexibility vs. Phenyl-Analog

The target compound has 3 rotatable bonds [1], whereas the phenyl analog 2-methyl-2-phenyl-1,3-dioxolane-4-methanol (CAS 4361-60-8) has 2 rotatable bonds . The extra rotatable bond in the target arises from the para-methoxy group, providing additional conformational degrees of freedom that may affect molecular recognition events, crystal packing, and melting point.

conformational analysis molecular flexibility receptor fit

Acetal Stability and Deprotection Kinetics Implied by 2-Aryl Substitution Pattern

The presence of the p-methoxyphenyl group at the 2-position of the dioxolane ring is anticipated to accelerate acid-catalyzed ketal hydrolysis relative to unsubstituted phenyl analogs due to electron-donating resonance effects stabilizing the oxocarbenium transition state [1]. While no direct kinetic comparison was located, the broader class of 2-aryl-1,3-dioxolanes demonstrates rate enhancements of 2- to 5-fold when the aryl ring bears a para-methoxy substituent versus hydrogen [1]. This property is relevant when the dioxolane serves as a transient protecting group that must be removed under mild acidic conditions.

protecting group ketal stability acid hydrolysis

Molecular Weight and Heavy Atom Count vs. Lower-Molecular-Weight Dioxolane Intermediates

The target compound has a molecular weight of 224.25 g/mol and contains 16 heavy atoms [1]. The commonly employed solketal (2,2-dimethyl-1,3-dioxolane-4-methanol, M.W. 132.16 g/mol) is substantially lighter, but lacks the aryl substitution needed for convergent fragment coupling [2]. The higher molecular weight encodes a para-methoxyphenyl pharmacophoric element directly into the ketal, reducing the number of subsequent synthetic steps. In a typical linear sequence, each step incurs a 5–15% yield loss and requires purification; the pre-installed aryl group may eliminate 1–2 synthetic operations depending on the target architecture.

molecular weight heavy atom count synthetic intermediate selection

Patent-Cited Utility as a β-Agonist/Antagonist Intermediate Scaffold

The US patent US4575558 explicitly identifies 2,2′-disubstituted-1,3-dioxolane-4-methanol compounds as important intermediates for preparing optically active β-agonists and antagonists [1]. While the patent does not single out the target compound, the 2-aryl-2-methyl substitution pattern is encompassed within the claimed scope. The patent contrasts these stabilized ketal intermediates with earlier processes that produced solketal in lower optical purity (optical rotation of −9.57 vs. −13.2 neat) due to isomerization, underscoring the need for precise substitution to maintain stereochemical integrity [1].

beta-adrenergic chiral building block drug intermediate

Procurement-Driven Application Scenarios for 2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-methanol


Chiral β-Adrenergic Drug Intermediate Synthesis

When designing a synthetic route to a chiral β-agonist or antagonist requiring a 4-hydroxymethyl-1,3-dioxolane core, the target compound’s pre-installed p-methoxyphenyl and methyl substituents reduce the need for post-ketalization aryl coupling steps. The computed logP of 0.9 and hydrogen-bonding profile facilitate aqueous workup and chromatographic purification following ketal formation, a point of differentiation from more lipophilic (logP 1.5) unfunctionalized analogs [1]. The patent-documented use of 2,2′-disubstituted-1,3-dioxolane-4-methanols in β-adrenergic programs provides a regulatory and intellectual-property rationale for selecting this specific substitution pattern over generic solketal [2].

Acid-Labile Protecting Group Strategy in Multi-Step Total Synthesis

In synthetic sequences requiring a protecting group for a 1,2-diol that must be removed under mildly acidic conditions without affecting base-sensitive esters or amides, the p-methoxyphenyl substituent on the dioxolane ring is predicted (via class-level Hammett σ⁺ analysis) to accelerate acid-catalyzed ketal hydrolysis by 2- to 5-fold compared to unsubstituted phenyl analogs [1]. This differential acid lability enables orthogonal deprotection schemes when multiple protecting groups are present, a practical advantage for complex natural product or pharmaceutical intermediate synthesis.

Fragment-Based Convergent Synthesis Where Aryl Pharmacophore Is Required

When the target molecule requires a para-methoxyphenyl aromatic motif, sourcing this specific dioxolane-4-methanol derivative eliminates 1–2 synthetic steps (aryl introduction and potential protection/deprotection) compared to starting from solketal (M.W. 132.16 g/mol) [1]. The 92 g/mol molecular weight premium is offset by step-count reduction, which in process chemistry translates to reduced solvent consumption, fewer intermediate isolations, and higher cumulative yield [2]. This makes the compound particularly attractive for scale-up campaigns where step economy is a primary cost driver.

Physicochemical Screening and Pre-Formulation Solubility Assessment

In early drug discovery, building blocks with a computed logP near 1.0 and a balanced hydrogen-bond donor/acceptor ratio are preferred for fragment libraries because they occupy a favorable solubility-permeability space. The target compound’s logP of 0.9, HBD count of 1, and HBA count of 4 [1] place it closer to the center of the Lipinski-compliant chemical space than the more lipophilic analog 2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane (logP 1.5, HBD 0) [2], making it a better physicochemical starting point for lead-like compound construction.

Quote Request

Request a Quote for 2-(p-Methoxyphenyl)-2-methyl-1,3-dioxolane-4-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.